Tetradec-7-ene
Overview
Description
Synthesis Analysis
The synthesis of Tetradec-7-ene and related compounds involves advanced organic synthesis techniques. For example, the synthesis of highly pyramidalized alkenes, which are structurally related to Tetradec-7-ene, demonstrates the complexity and precision required in organic synthesis. These compounds are synthesized and then trapped as different Diels-Alder adducts, showcasing the intricate methods used to obtain these alkenes (Camps et al., 1998).
Molecular Structure Analysis
The molecular structure of Tetradec-7-ene and compounds like it is often determined using X-ray diffraction analysis. For instance, the study of tetrasecododecahedrane diepoxide, derived from a cross-coupled product, provides insights into the three-dimensional arrangement of atoms within these molecules, highlighting the importance of structural analysis in understanding their chemical behavior (Camps et al., 1998).
Chemical Reactions and Properties
Tetradec-7-ene undergoes various chemical reactions due to the presence of the double bond, which can participate in addition reactions, polymerization, and other transformations. The synthesis and characterization of related compounds reveal the potential for diverse chemical reactions, where the double bond's reactivity is a key feature. The ability to undergo cross-coupling reactions successfully is an example of how Tetradec-7-ene's chemical properties are explored (Camps et al., 1998).
Scientific Research Applications
Hydroformylation of Higher Olefins
Tetradec-1-ene, a close relative of tetradec-7-ene, has been hydroformylated in an aqueous—organic two-phase system using a water-soluble catalyst. This process, involving rhodium-catalyzed micellar, biphasic hydroformylation, achieved a yield of 79% (Fell & Papadogianakis, 1991).
Stereoselectivity in Cross-Metathesis Reactions
In a study on cross-metathesis reactions involving oct-1-ene and cis- or trans-oct-2-ene, tetradec-7-ene was formed as a product. This process was catalyzed by tungsten-based catalysts, and the study provided insights into the stereoselectivity of these reactions (Uchida, Hinenoya, & Yamamoto, 1981).
Synthesis of Insect Pheromones
The synthesis of various insect pheromones, including derivatives of tetradec-7-ene, has been achieved. Such synthetic pheromones are valuable for studying and controlling pest populations (Odinokov et al., 2004).
Thiol-Ene Coupling in Glycochemistry
Thiol-ene coupling, which could involve compounds like tetradec-7-ene, is used in carbohydrate chemistry for various applications, including carbohydrate modification and synthesis of oligosaccharides and glycosyl amino acids (Dondoni & Marra, 2012).
Hydroformylation in Microemulsions
Tetradec-7-ene's hydroformylation using cobalt-based catalysts in microemulsions has been studied. This process results in the isomerization of internal double bonds in tetradec-7-ene, yielding a significant proportion of terminal aldehydes (Haumann, Koch, & Schomäcker, 2003).
Release of Pheromones from Supramolecular Structures
The release profile of (Z)-tetradec-7-en-1-al, a sex pheromone of the olive pest Prays oleae, from a complex structure was studied. This research aids in understanding how pheromones are released and stabilized in various environments (Yannakopoulou, Ripmeester, & Mavridis, 2002).
Photochemical Grafting on Indium Tin Oxide Substrates
Tetradec-1-ene, similar to tetradec-7-ene, was used in the photochemical grafting on indium tin oxide (ITO) surfaces. This process is significant for the development of ITO-based (bio)electronic devices (Li & Zuilhof, 2012).
Safety and Hazards
properties
IUPAC Name |
tetradec-7-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDIXSAEHLOROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074688 | |
Record name | 7-Tetradecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradec-7-ene | |
CAS RN |
10374-74-0 | |
Record name | 7-Tetradecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10374-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Tetradecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradec-7-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of oct-2-ene influence the product distribution in cross-metathesis reactions with oct-1-ene to produce tetradec-7-ene?
A1: Research indicates that the stereochemistry of oct-2-ene (cis or trans) significantly impacts the cis/trans isomer ratio of the resulting tetradec-7-ene during cross-metathesis with oct-1-ene. This effect is attributed to the interaction between alkyl substituents on the tungstacyclobutane intermediate formed during the reaction []. Specifically, the interaction between the alkyl group on the C2 carbon of the tungstacyclobutane and the tungsten moiety plays a crucial role in dictating the stereochemical outcome []. Different catalysts, such as tungsten hexachloride–tetraphenyltin, hexaphenoxytungsten–ethylaluminium dichloride, or tungsten hexachloride–triethylaluminium, further influence the yields and isomeric ratios of tetradec-7-ene [].
Q2: What is the significance of synthesizing a methyltricyclo[7.4.0.0(2,6)]tetradec-7-ene derivative?
A2: The synthesis of a methyltricyclo[7.4.0.0(2,6)]tetradec-7-ene derivative holds particular interest because its carbon framework mimics the BCD rings found in steroid nuclei []. This structural similarity provides a valuable platform for studying the conformational preferences and reactivity of these complex ring systems. X-ray crystallography studies on a synthesized derivative revealed that ring B adopts a chair conformation, while ring C exists in a half-chair conformation []. Furthermore, the relative stereochemistry at the BC and CD ring junctions provides insights into the spatial arrangement of substituents within this framework [].
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